An In-depth Technical Guide to Fmoc-N-Me-Thr(tBu)-OH: Properties and Applications in Peptide Synthesis
An In-depth Technical Guide to Fmoc-N-Me-Thr(tBu)-OH: Properties and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-N-Me-Thr(tBu)-OH is a valuable amino acid derivative for solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and development. The incorporation of N-methylated amino acids, such as this threonine derivative, can significantly enhance the therapeutic properties of peptides. N-methylation of the peptide backbone has been shown to improve metabolic stability, increase cell permeability, and influence the conformation of the peptide, which can lead to enhanced biological activity and better control over receptor binding and enzyme inhibition. This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of Fmoc-N-Me-Thr(tBu)-OH.
Core Chemical and Physical Properties
Fmoc-N-Me-Thr(tBu)-OH is a white to off-white powder or crystalline solid. Its chemical structure features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminus, a methyl group on the alpha-amino nitrogen, and a tert-butyl (tBu) protecting group on the side-chain hydroxyl group of threonine.
Table 1: General Chemical Properties
| Property | Value | Reference |
| CAS Number | 117106-20-4 | [1][2][3] |
| Molecular Formula | C24H29NO5 | [1][3][4] |
| Molecular Weight | 411.49 g/mol | [1][3] |
| Appearance | Powder or crystals | [3] |
| Storage Temperature | 2-8°C | [3] |
Table 2: Physical and Spectroscopic Properties
| Property | Value | Reference |
| Melting Point | 220-225 °C | |
| Optical Activity [α]22/D | +16.0° (c = 0.5% in methanol) | |
| Boiling Point | 562.4±50.0 °C at 760 mmHg | [4] |
| Density | 1.2±0.1 g/cm3 | [4] |
| Flash Point | 293.9±30.1 °C | [4] |
Table 3: Solubility
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | Clearly soluble (25 mmole in 50 ml) | |
| Dimethyl sulfoxide (DMSO) | 100 mg/mL (251.60 mM) | [5] |
| Water | Slightly soluble | [6] |
Experimental Protocols
The primary application of Fmoc-N-Me-Thr(tBu)-OH is in Fmoc solid-phase peptide synthesis. Below are key experimental methodologies for its synthesis and utilization.
Synthesis of Fmoc-N-Me-Thr(tBu)-OH using 2-CTC Resin
A reported method for the synthesis of Fmoc-N-Me-amino acids utilizes a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid. This solid-phase approach offers high yields and purity.[7][8][9]
Materials:
-
Fmoc-Thr(tBu)-OH
-
2-Chlorotrityl chloride (2-CTC) resin
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
Dimethyl sulfate or methyl iodide
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
2-Mercaptoethanol
-
N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
-
Piperidine
Procedure:
-
Loading of Fmoc-Thr(tBu)-OH onto 2-CTC resin: The carboxylic acid of Fmoc-Thr(tBu)-OH is anchored to the 2-CTC resin.
-
Fmoc deprotection: The Fmoc group is removed from the resin-bound amino acid using a solution of piperidine in NMP.
-
o-NBS protection: The liberated α-amino group is then protected with o-NBS-Cl. The o-NBS group acidifies the N-H proton, facilitating the subsequent methylation step.
-
N-methylation: The resin-bound amino acid is treated with a methylating agent (dimethyl sulfate or methyl iodide) in the presence of a base to achieve N-methylation.
-
o-NBS deprotection: The o-NBS group is removed using a solution of 2-mercaptoethanol and DBU in NMP.
-
Cleavage from resin: The final Fmoc-N-Me-Thr(tBu)-OH product is cleaved from the 2-CTC resin.
Incorporation into a Peptide Chain via Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized protocol for the incorporation of Fmoc-N-Me-Thr(tBu)-OH into a growing peptide chain on a solid support.
Materials:
-
Fmoc-N-Me-Thr(tBu)-OH
-
Peptide synthesis resin (e.g., Rink Amide, Wang) with a growing peptide chain (N-terminus deprotected)
-
Coupling reagents (e.g., HBTU, HOBt, or DIC, OxymaPure)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Solvent (e.g., DMF)
-
Deprotection solution (e.g., 20% piperidine in DMF)
Procedure:
-
Resin Swelling: The resin is swelled in DMF.
-
Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed with 20% piperidine in DMF to expose the free amine. The resin is then washed thoroughly.
-
Activation of Fmoc-N-Me-Thr(tBu)-OH: In a separate vessel, Fmoc-N-Me-Thr(tBu)-OH is pre-activated by dissolving it in DMF with coupling reagents and a base.
-
Coupling: The activated Fmoc-N-Me-Thr(tBu)-OH solution is added to the resin. The mixture is agitated to allow the coupling reaction to proceed to completion.
-
Washing: The resin is washed extensively with DMF to remove excess reagents and byproducts.
-
Monitoring: A qualitative test (e.g., Kaiser test) can be performed to ensure the completion of the coupling reaction. The cycle of deprotection and coupling is repeated for subsequent amino acids.
Visualizations
Chemical Structure and Functional Groups
Caption: Structure of Fmoc-N-Me-Thr(tBu)-OH with key functional groups.
Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: General workflow for incorporating Fmoc-N-Me-Thr(tBu)-OH in SPPS.
Applications in Drug Development
The use of Fmoc-N-Me-Thr(tBu)-OH and other N-methylated amino acids is a strategic approach in peptidomimetic drug design. The introduction of N-methylation can confer several advantageous properties to a peptide therapeutic:
-
Enhanced Proteolytic Stability: The N-methyl group can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of the peptide.
-
Improved Membrane Permeability: The reduction in the number of hydrogen bond donors can lead to increased lipophilicity and improved passive diffusion across cell membranes.
-
Conformational Constraint: N-methylation restricts the conformational freedom of the peptide backbone, which can lock the peptide into a bioactive conformation, leading to higher affinity and selectivity for its target.
While specific signaling pathways for peptides containing Fmoc-N-Me-Thr(tBu)-OH are not extensively documented in publicly available literature, the general classes of peptides where this modification is beneficial are well-established. These include peptide-based therapeutics targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes, where precise conformational control is paramount for activity.
Conclusion
Fmoc-N-Me-Thr(tBu)-OH is a specialized and highly valuable building block for the synthesis of modified peptides with improved pharmacological properties. Its use in solid-phase peptide synthesis allows for the creation of novel peptide therapeutics with enhanced stability, permeability, and biological activity. The detailed chemical properties and experimental protocols provided in this guide serve as a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating the rational design and synthesis of next-generation peptide-based drugs.
References
- 1. advancedchemtech.com [advancedchemtech.com]
- 2. Fmoc-N-Me-Thr(tBu)-OH | CAS#:117106-20-4 | Chemsrc [chemsrc.com]
- 3. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. severnbiotech.com [severnbiotech.com]
- 7. peptide.com [peptide.com]
- 8. FMoc-N-Me-D-Thr(tBu)-OH [amp.chemicalbook.com]
- 9. mdpi.com [mdpi.com]
